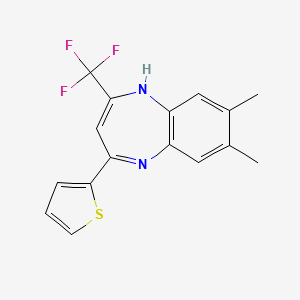![molecular formula C17H19N3O B11611004 2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)
2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves the condensation of 2-methylbenzylamine with 2-aminobenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzodiazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling processes can be integrated to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler analog with similar biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL stands out due to its unique structural features, such as the presence of both imine and hydroxyl groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H19N3O/c1-13-6-2-3-7-14(13)12-20-16-9-5-4-8-15(16)19(10-11-21)17(20)18/h2-9,18,21H,10-12H2,1H3 |
Clave InChI |
GPEGQKRMSAMQQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610925.png)
![N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610931.png)
![4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11610936.png)
![4-{[4-(2-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11610939.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)
![3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B11610949.png)
![ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11610954.png)
![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)
![2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11610974.png)

![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
![4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11611001.png)
